2-Amino-4-methylfuran-3-carboxylic acid
Description
2-Amino-4-methylfuran-3-carboxylic acid is a heterocyclic organic compound featuring a furan ring substituted with an amino group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 3. The amino and carboxylic acid groups confer reactivity for peptide coupling or coordination chemistry, while the methyl group may influence lipophilicity and metabolic stability.
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2-amino-4-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9) |
InChI Key |
FSFWPAFSJDRDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-methylfuran-3-carboxylic acid typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further hydrolyzed to obtain the desired compound.
Industrial Production Methods: The use of biomass-derived furans as starting materials is a potential avenue for sustainable production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-4-methylfuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of polymers and other materials derived from furan compounds.
Mechanism of Action
The mechanism of action of 2-amino-4-methylfuran-3-carboxylic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s furan ring and amino group may play crucial roles in these interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, reactivity, and applications of 2-amino-4-methylfuran-3-carboxylic acid with analogs identified in the evidence:
Pharmacopeial Compounds
Complex β-lactam antibiotics (e.g., penicillin derivatives in –5) highlight the role of carboxylic acid moieties in biological activity.
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